molecular formula C16H17ClO3 B5175678 1-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzene

1-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzene

Cat. No. B5175678
M. Wt: 292.75 g/mol
InChI Key: GMXANYQEMVQKOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves palladium(0)-catalyzed reactions, indicating a method for constructing complex molecules with specific functional groups. For example, the palladium(0)-catalyzed synthesis of 2-vinyl-2,3-dihydro-benzo[1,4]dioxins from substituted benzene-1,2-diols demonstrates the versatility of palladium catalysis in forming structurally complex products (Massacret et al., 1999).

Molecular Structure Analysis

Molecular structure analyses, such as the study of (2E)-1-(5-Chlorothiophen-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one, reveal insights into the spatial arrangement and conformation of similar compounds. The non-planar structure with specific dihedral angles and intermolecular interactions contributes to the understanding of molecular behavior and reactivity (Prabhu et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving similar compounds, such as the photo-reorganization of certain chromen-4-ones, underscore the reactivity under specific conditions leading to the formation of structurally diverse products. This reactivity pattern is crucial for designing synthetic routes and understanding the compound's behavior in various chemical environments (Dalai et al., 2017).

Physical Properties Analysis

The analysis of physical properties, such as melting points and solubility, is essential for predicting the behavior of chemical compounds under different physical conditions. For instance, the synthesis of acetylene-terminated monomers reveals information about the melting points, which is vital for their application in polymer science (Douglas & Overend, 1994).

Chemical Properties Analysis

The chemical properties, including reactivity with specific reagents or under certain conditions, are fundamental to understanding the compound's utility in broader chemical contexts. Studies on the limited methylation of chlorinated 1,2-benzenediols to 2-methoxyphenols provide insights into the reactivity patterns and potential functional group transformations relevant to the compound (Knuutinen & Tarhanen, 1981).

properties

IUPAC Name

1-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO3/c1-18-15-9-4-5-10-16(15)20-12-6-11-19-14-8-3-2-7-13(14)17/h2-5,7-10H,6,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXANYQEMVQKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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